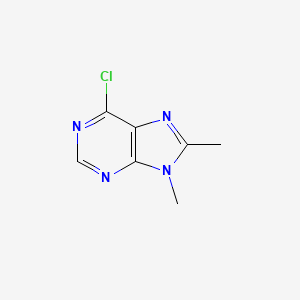
6-chloro-8,9-dimethyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-8,9-dimethyl-9H-purine is a useful research compound. Its molecular formula is C7H7ClN4 and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
Building Block for Purine Derivatives
6-Chloro-8,9-dimethyl-9H-purine serves as a crucial building block in the synthesis of more complex purine derivatives. The chlorination and methylation at specific positions enhance its reactivity, making it suitable for further modifications to create novel compounds with desired properties.
Synthetic Routes
The synthesis typically involves chlorination of 8,9-dimethyl-9H-purine using chlorinating agents like thionyl chloride or phosphorus oxychloride. This process is carried out under controlled conditions in inert solvents such as dichloromethane or chloroform at elevated temperatures to ensure complete chlorination.
Biological Research
Interaction with Biological Macromolecules
Research indicates that this compound interacts with various biological macromolecules, including enzymes and nucleic acids. This interaction can modulate enzyme activity and influence cellular processes such as nucleotide synthesis and cell proliferation.
Anticancer and Antiviral Properties
The compound has been investigated for its potential therapeutic applications, particularly in oncology and virology. Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against leukemia cell lines, inducing apoptosis through mechanisms such as cell cycle arrest and caspase activation .
Medicinal Chemistry
Therapeutic Applications
The unique structure of this compound allows it to function as a biochemical probe in studies related to purine metabolism. Its structural similarity to nucleobases makes it a candidate for drug development targeting various diseases, including cancer and viral infections.
Case Studies
- Leukemia Treatment : A study demonstrated that an 18-member library of poly-substituted purines, including this compound analogs, showed promising results against Jurkat (acute T cell leukemia) and K562 (chronic erythroleukemia) cells. The compounds induced apoptosis in Jurkat cells while having a lesser effect on K562 cells .
- Phosphodiesterase Inhibition : Another study focused on the inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds, highlighting the potential role of purine derivatives like this compound in modulating cyclic nucleotide levels within cells .
Propriétés
Formule moléculaire |
C7H7ClN4 |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
6-chloro-8,9-dimethylpurine |
InChI |
InChI=1S/C7H7ClN4/c1-4-11-5-6(8)9-3-10-7(5)12(4)2/h3H,1-2H3 |
Clé InChI |
GJAQIJSYKGXEBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1C)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















